6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one
Description
6-(3-Methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one is a dibenzazepinone derivative characterized by a central seven-membered azepine ring fused with two benzene rings and a 3-methoxybenzoyl substituent at the 6-position. This scaffold is structurally analogous to bioactive natural products like colchicine and synthetic tubulin inhibitors (e.g., N-acetylcolchinol), which share tricyclic frameworks with central seven-membered rings . Dibenzazepinones are pharmacologically significant, exhibiting activities such as hypolipidemic, anxiolytic, and kinase-inhibitory effects .
The synthesis of dibenzazepinones typically involves Suzuki-Miyaura coupling of aryl halides with boronic acids, followed by azide reduction and lactam cyclization. For example, Young-Hyoung Goh et al. demonstrated that 2-bromobenzyl azides coupled with 2-(methoxycarbonyl)phenylboronic acid yield intermediates for subsequent Staudinger reactions and lactam formation .
Properties
IUPAC Name |
6-(3-methoxybenzoyl)-7H-benzo[d][2]benzazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-26-17-9-6-8-15(13-17)21(24)23-14-16-7-2-3-10-18(16)19-11-4-5-12-20(19)22(23)25/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZLYYTJSJWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC3=CC=CC=C3C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one typically involves the following steps:
Formation of the Dibenzoazepine Core: This can be achieved through the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve consistent product quality.
Chemical Reactions Analysis
Palladium-Catalyzed Homocoupling and Cyclization
A pivotal method for synthesizing dibenzo[c,e]azepine-diones involves palladium-catalyzed homocoupling of benzamides via double C–H bond activation. This one-pot reaction uses CONH₂ as a directing group, enabling ortho-selective coupling followed by intramolecular condensation .
| Reaction Parameters | Details |
|---|---|
| Catalyst | Palladium (Pd) |
| Substrate | Benzamides with CONH₂ groups |
| Conditions | Mild heating in polar aprotic solvents |
| Key Step | Ortho-selective C–H activation and cyclization |
| Yield | 65–92% |
This method efficiently generates the dibenzazepine core, highlighting the compound’s versatility in metal-catalyzed transformations .
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The dibenzazepine scaffold can be functionalized via microwave-assisted Suzuki-Miyaura cross-coupling using aryl bromides and boronic acids .
| Reaction Components | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent System | 1,4-Dioxane/water (1.5:1) |
| Conditions | Microwave irradiation (120°C, 100 W) |
| Key Product | Functionalized dibenzo[c,e]azepinones |
This approach reduces reaction times from hours to minutes compared to conventional heating, achieving high diastereoselectivity .
Copper-Catalyzed Intramolecular A³-Coupling
Copper-catalyzed intramolecular A³-coupling under microwave irradiation enables the synthesis of 6,7-dihydro-5H-dibenzo[c,e]azepines. The reaction involves alkyne, aldehyde, and amine components .
| Reaction Parameters | Details |
|---|---|
| Catalyst | Cu(I) or Cu(II) salts |
| Conditions | Microwave (100–150°C), solvent-free or in toluene |
| Key Advantage | Rapid assembly of the azepine ring (≤30 minutes) |
| Yield Range | 70–85% |
This method is notable for its efficiency in constructing the seven-membered ring system .
Oxidation and Nucleophilic Addition
The methoxybenzoyl group undergoes oxidation using Na₂WO₄·2H₂O and H₂O₂ in methanol/water, forming nitrone intermediates. Subsequent nucleophilic addition with Grignard reagents (e.g., MeMgBr) introduces alkyl groups .
| Step | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | Na₂WO₄·2H₂O, H₂O₂, MeOH/H₂O, 6 hours | Nitrone derivative |
| Nucleophilic Addition | MeMgBr, toluene, 0°C to room temperature | Trimethyl-substituted hydroxylamine |
This sequence demonstrates the compound’s utility in stepwise functionalization .
Reduction Reactions
The ketone group in the azepinone core can be reduced to secondary alcohols using agents like LiAlH₄ or catalytic hydrogenation .
| Reduction Method | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C to reflux | 6,7-Dihydro-5H-dibenzoazepine alcohol |
| Catalytic Hydrogenation | H₂, Pd/C, ethanol, room temperature | Saturated azepane derivatives |
Reduction modifies the compound’s electronic profile, influencing bioactivity .
Substitution at the Nitrogen Atom
The nitrogen in the azepine ring undergoes alkylation or acylation to generate N-substituted derivatives. For example, allylation with allyl halides introduces unsaturated side chains.
| Reaction Type | Reagents | Application |
|---|---|---|
| Alkylation | Allyl bromide, K₂CO₃, DMF | Antipsychotic drug candidates |
| Acylation | Acetyl chloride, pyridine | Prodrug synthesis |
Key Research Findings
-
Synthetic Efficiency : Microwave-assisted methods reduce reaction times by 80–90% compared to conventional routes .
-
Diastereoselectivity : The A³-coupling reaction achieves >95% diastereomeric excess under optimized conditions .
-
Biological Relevance : N-Allyl and N-acyl derivatives show enhanced binding to neurotransmitter receptors .
These reactions underscore the compound’s adaptability in medicinal chemistry and materials science, with ongoing research focused on optimizing catalytic systems and exploring novel derivatives .
Scientific Research Applications
Therapeutic Applications
1. Anti-Cancer Activity
Research has indicated that compounds similar to 6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one exhibit anti-cancer properties. The dibenzo[c,e]azepine scaffold is known for its ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway, which is crucial for tumor suppression .
2. Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly concerning its potential as an anxiolytic and antidepressant agent. Research suggests that similar dibenzo[c,e]azepines can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, leading to anxiolytic effects. Animal studies have reported that these compounds can reduce anxiety-like behaviors and improve mood-related outcomes .
Synthetic Applications
1. Chiral Scaffolds
this compound serves as a chiral scaffold for the synthesis of various biologically active molecules. Its structural features allow chemists to create diverse derivatives with tailored pharmacological profiles. For instance, modifications at the benzoyl group have been explored to enhance the compound's biological activity or selectivity towards specific targets .
2. Drug Development
The compound's ability to act as a lead structure in drug development is notable. Its derivatives have been synthesized and evaluated for their efficacy against a range of diseases, including neurodegenerative disorders and cancers. The versatility of the dibenzo[c,e]azepine core allows for extensive modifications that can lead to improved pharmacokinetic properties and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of 6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one involves its interaction with specific molecular targets in the body. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to therapeutic effects. For example, it may act as an antagonist at neurotransmitter receptors, thereby modulating neural activity and providing relief from psychiatric symptoms .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine (5d) and chlorine (5b) substituents lower melting points compared to methoxy groups, likely due to reduced hydrogen bonding .
- Electron-Donating Groups (EDGs) : Methoxy-substituted analogs (e.g., 5f) exhibit higher melting points (~256°C), attributed to enhanced crystallinity from polar interactions .
Pharmacological Activity
- Hypolipidemic Effects: 6-Substituted dibenzazepinones (e.g., 6-ethyl derivatives) reduce hepatic cholesterol and triglycerides in rodents by inhibiting ATP-citrate lyase and phosphatidate phosphohydrolase .
- Anxiolytic Activity: Certain dibenzazepinones act as GABA receptor modulators, though specific data for the target compound is unavailable .
Physicochemical Properties
- Stability: Lactam rings confer rigidity, reducing metabolic degradation compared to non-cyclized analogs .
Q & A
Q. What are the standard synthetic routes for 6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one, and how can purity be optimized?
The synthesis typically involves cyclization and functionalization steps. For example, biaryl precursors can undergo Staudinger reactions with reagents like triphenylphosphine (PPh₃) and sodium methoxide (NaOMe) in THF or methanol, followed by column chromatography for purification . Purity optimization may require iterative recrystallization or gradient elution in HPLC, with monitoring via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry to confirm structural integrity .
Q. How can solubility and stability of this compound be assessed for in vitro assays?
Solubility can be tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using dynamic light scattering or UV-Vis spectroscopy. Stability studies should include pH-dependent degradation assays (e.g., 1–14 pH range) under controlled temperatures (25–37°C), with analysis via LC-MS to identify breakdown products .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR for backbone and substituent assignment (e.g., methoxybenzoyl group identification) .
- IR spectroscopy to confirm carbonyl (C=O) and aromatic C-H stretches .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Advanced Research Questions
Q. How can reaction mechanisms for synthetic intermediates be elucidated?
Mechanistic studies require isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) to track bond rearrangements during cyclization. Computational methods (DFT calculations) can model transition states, while in situ FTIR or Raman spectroscopy monitors real-time reaction kinetics .
Q. What strategies resolve enantiomeric impurities in asymmetric synthesis?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or capillary electrophoresis can separate enantiomers. Stereochemical control may involve chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) .
Q. How to design a longitudinal study evaluating environmental persistence of this compound?
Follow the INCHEMBIOL framework :
- Phase 1: Determine physicochemical properties (logP, pKa) and abiotic degradation (hydrolysis, photolysis).
- Phase 2: Assess bioaccumulation in model organisms (e.g., Daphnia magna) and microbial degradation pathways via metagenomics .
- Phase 3: Use probabilistic modeling (e.g., QuEChERS) to predict ecosystem-level impacts .
Q. What methodologies identify and quantify trace impurities in bulk synthesis?
Hyphenated techniques like LC-QTOF-MS or GC-MS with electron ionization (EI) detect impurities at ppm levels. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) validates purity thresholds for pharmacological applications .
Q. How can computational models predict the compound’s pharmacological activity?
Molecular docking (AutoDock Vina) screens against target proteins (e.g., serotonin receptors), while MD simulations (GROMACS) assess binding stability. QSAR models correlate substituent effects (e.g., methoxy group position) with activity .
Methodological Considerations
- Experimental Design: Use randomized block designs with split plots for multifactorial studies (e.g., solvent/reagent optimization) to minimize bias .
- Data Contradictions: Cross-validate spectral data with orthogonal techniques (e.g., XRD vs. NMR) to resolve structural ambiguities .
- Ethical Compliance: Adhere to OECD guidelines for environmental toxicity assays and ICH Q3A for impurity profiling in pharmaceutical contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
